molecular formula C5H10N2OS B170803 N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide CAS No. 199278-27-8

N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide

Cat. No. B170803
CAS RN: 199278-27-8
M. Wt: 146.21 g/mol
InChI Key: CKNXCGIPRBBUSO-UHFFFAOYSA-N
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Description

N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide, also known as ASP2151, is a novel antiviral drug that has shown promising results in the treatment of influenza and other viral infections.

Mechanism of Action

N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide works by inhibiting the activity of the viral polymerase, which is essential for viral replication. Specifically, it binds to the active site of the polymerase and prevents the incorporation of nucleotides into the growing viral RNA chain. This leads to a reduction in viral replication and ultimately, the clearance of the virus from the body.
Biochemical and Physiological Effects:
N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide has been shown to have minimal side effects in preclinical studies and clinical trials. In animal studies, it has been well-tolerated and does not cause any significant changes in body weight, food consumption, or behavior. Furthermore, N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide does not appear to have any significant effects on liver or kidney function, as assessed by blood chemistry and histopathology.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. Additionally, N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide has a low potential for the development of drug resistance, which is a common problem with other antiviral drugs. However, one of the limitations of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the development and application of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide in humans. Finally, N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide may have potential applications in the treatment of emerging viral infections, such as COVID-19, which could be explored in future studies.

Synthesis Methods

The synthesis of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide involves the reaction of N-methylformamide with 1-amino-2-propanethiol, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to yield N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide in high purity.

Scientific Research Applications

N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide has been extensively studied for its antiviral activity against a range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. In preclinical studies, N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide has shown potent antiviral activity against these viruses, with low cytotoxicity and minimal development of drug resistance.

properties

CAS RN

199278-27-8

Product Name

N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide

InChI

InChI=1S/C5H10N2OS/c1-4(5(6)9)7(2)3-8/h3-4H,1-2H3,(H2,6,9)

InChI Key

CKNXCGIPRBBUSO-UHFFFAOYSA-N

SMILES

CC(C(=S)N)N(C)C=O

Canonical SMILES

CC(C(=S)N)N(C)C=O

synonyms

Propanethioamide,2-(formylmethylamino)-(9CI)

Origin of Product

United States

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